molecular formula C14H8Cl2I2O2 B2889868 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde CAS No. 1134336-77-8

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde

Cat. No. B2889868
CAS RN: 1134336-77-8
M. Wt: 532.92
InChI Key: HGVSLZSCZWHWGR-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde, or 4-[(DCB)O]-3,5-DIB, is a compound used in a variety of scientific research applications. It is a versatile compound with a variety of properties and applications, and is used in a variety of experiments in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

A study explores the use of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization, facilitating the transformation of various hydroxybenzyl compounds into aromatic carbonyl compounds using Cu(OAc)2 catalysis under ligand- and additive-free conditions. This method is significant for generating 4-hydroxybenzaldehydes, highlighting its relevance in synthesizing compounds similar to 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde for pharmaceutical research and practical applications (Jiang et al., 2014).

Synthesis of Benzamide Derivatives

Another research effort involved synthesizing novel benzamide derivatives by reacting specific bromomethyl benzene compounds with piperidine-based compounds. This synthesis route could be pertinent to creating CCR5 antagonist molecules, showcasing an application in medicinal chemistry that does not directly involve 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde but demonstrates a similar chemical manipulation approach (Bi, 2015).

Development of Fire Retardant and Liquid Crystalline Molecules

Research focused on nucleophilic substitution reactions involving 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene led to the creation of compounds with potential fire retardant and liquid crystalline properties. This study showcases the utility of derivatives related to 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde in materials science, particularly in enhancing the fire retardant capabilities of polymers and investigating the structure-property relationships in liquid crystalline compounds (Jamain et al., 2020).

Photocatalytic and Catalytic Oxidation Studies

Studies on the photocatalytic oxidation of benzyl alcohol derivatives into aldehydes using TiO2 under visible light highlight the potential of using derivatives of 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde in catalytic processes. These findings are crucial for applications in green chemistry, where the selective conversion of alcohols to aldehydes under environmentally friendly conditions is a key objective (Higashimoto et al., 2009).

Analytical and Separation Techniques

Research on the gas-liquid chromatographic separation of chlorinated 4-hydroxybenzaldehydes demonstrates the analytical applications of compounds structurally related to 4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde. Such studies are important for developing precise analytical methodologies for complex mixtures, highlighting the compound's relevance in analytical chemistry (Korhonen & Knuutinen, 1984).

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3,5-diiodobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2I2O2/c15-10-2-1-8(3-11(10)16)7-20-14-12(17)4-9(6-19)5-13(14)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVSLZSCZWHWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2I)C=O)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde

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